Cas no 366-56-3 (2-(2,5-difluorophenoxy)acetic acid)
2-(2,5-difluorophenoxy)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(2,5-difluorophenoxy)acetic acid
- J-505489
- Z1117890486
- AS-61941
- 366-56-3
- 2-(2,5-difluorophenoxy)aceticacid
- MFCD06823826
- 2-(2,5-Difluorophenoxy)-acetic acid
- EN300-70349
- CS-0037356
- AKOS012572747
- AAA36656
- 837-517-3
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- MDL: MFCD06823826
- Inchi: 1S/C8H6F2O3/c9-5-1-2-6(10)7(3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12)
- InChI Key: NLVMDNXMYYNPTJ-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1OCC(=O)O)F
Computed Properties
- Exact Mass: 188.02850037g/mol
- Monoisotopic Mass: 188.02850037g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 46.5Ų
2-(2,5-difluorophenoxy)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D670268-50mg |
2-(2,5-Difluorophenoxy)acetic Acid |
366-56-3 | 50mg |
$ 45.00 | 2022-06-05 | ||
| TRC | D670268-100mg |
2-(2,5-Difluorophenoxy)acetic Acid |
366-56-3 | 100mg |
$ 60.00 | 2022-06-05 | ||
| TRC | D670268-500mg |
2-(2,5-Difluorophenoxy)acetic Acid |
366-56-3 | 500mg |
$ 200.00 | 2022-06-05 | ||
| Apollo Scientific | PC907340-250mg |
2-(2,5-Difluorophenoxy)acetic acid |
366-56-3 | 95% | 250mg |
£140.00 | 2025-02-22 | |
| Apollo Scientific | PC907340-1g |
2-(2,5-Difluorophenoxy)acetic acid |
366-56-3 | 95% | 1g |
£370.00 | 2025-02-22 | |
| eNovation Chemicals LLC | D765109-100mg |
2-(2,5-Difluorophenoxy)Acetic Acid |
366-56-3 | 95% | 100mg |
$80 | 2024-06-06 | |
| eNovation Chemicals LLC | D765109-250mg |
2-(2,5-Difluorophenoxy)Acetic Acid |
366-56-3 | 95% | 250mg |
$100 | 2024-06-06 | |
| eNovation Chemicals LLC | D765109-2g |
2-(2,5-Difluorophenoxy)Acetic Acid |
366-56-3 | 95% | 2g |
$215 | 2024-06-06 | |
| A2B Chem LLC | AI49009-100mg |
2-(2,5-Difluorophenoxy)acetic acid |
366-56-3 | 95% | 100mg |
$35.00 | 2024-04-20 | |
| A2B Chem LLC | AI49009-250mg |
2-(2,5-Difluorophenoxy)acetic acid |
366-56-3 | 95% | 250mg |
$66.00 | 2024-04-20 |
2-(2,5-difluorophenoxy)acetic acid Suppliers
2-(2,5-difluorophenoxy)acetic acid Related Literature
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
Additional information on 2-(2,5-difluorophenoxy)acetic acid
Recent Advances in the Study of 2-(2,5-Difluorophenoxy)acetic Acid (CAS: 366-56-3) and Its Applications in Chemical Biology and Medicine
2-(2,5-Difluorophenoxy)acetic acid (CAS: 366-56-3) is a fluorinated aromatic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, as well as its direct biological activities. This research brief synthesizes the latest findings on this compound, highlighting its mechanisms of action, synthetic pathways, and emerging applications in drug discovery and development.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2-(2,5-difluorophenoxy)acetic acid serves as a versatile building block for the synthesis of novel kinase inhibitors. The researchers utilized its carboxylic acid functionality to create amide derivatives that exhibited potent inhibitory activity against tyrosine kinases implicated in cancer progression. Molecular docking studies revealed that the difluorophenoxy moiety enhances binding affinity to the ATP-binding site of target kinases, suggesting a structure-activity relationship that could be exploited for further drug optimization.
In the realm of agrochemical research, a team from the University of California, Davis recently reported (2024) on the herbicidal properties of 2-(2,5-difluorophenoxy)acetic acid derivatives. Their structure-activity analysis showed that fluorination at the 2,5-positions of the phenoxy ring significantly improves herbicidal efficacy compared to non-fluorinated analogs. The study also investigated the environmental fate of these compounds, noting that 366-56-3 demonstrates favorable biodegradation profiles, making it an attractive candidate for developing more environmentally sustainable herbicides.
From a synthetic chemistry perspective, advances in the production of 2-(2,5-difluorophenoxy)acetic acid have been achieved through innovative catalytic methods. A 2024 Organic Process Research & Development paper described a continuous-flow synthesis approach that improves yield (up to 85%) while reducing byproduct formation. This methodological breakthrough addresses previous challenges in scaling up production of 366-56-3, potentially enabling its broader application in pharmaceutical manufacturing.
Emerging research in chemical biology has uncovered novel interactions between 2-(2,5-difluorophenoxy)acetic acid and biological targets. A recent ACS Chemical Biology publication (2024) identified this compound as a modulator of PPARγ (peroxisome proliferator-activated receptor gamma), with potential implications for metabolic disorder therapeutics. The study employed a combination of X-ray crystallography and cellular assays to characterize the binding mode and downstream effects of 366-56-3, providing a structural basis for future drug design efforts targeting nuclear receptors.
In conclusion, 2-(2,5-difluorophenoxy)acetic acid (CAS: 366-56-3) continues to demonstrate significant potential across multiple research domains. Its dual role as both a synthetic intermediate and bioactive compound makes it particularly valuable for medicinal chemistry applications. Future research directions may include further exploration of its structure-activity relationships, development of more efficient synthetic routes, and investigation of its therapeutic potential in additional disease areas. The compound's versatility and the recent methodological advances in its study position it as an important focus for ongoing chemical biology and pharmaceutical research.
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